Methyl 6-methylnicotinate
Overview
Description
Methyl 6-methylnicotinate is a chemical compound with the molecular formula C8H9NO2. It is a derivative of nicotinic acid and belongs to the class of pyridine carboxylates. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
Methyl 6-methylnicotinate, also known as the methyl ester of Niacin, primarily targets the peripheral vasodilation system . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It is also used for veterinary purposes to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Mode of Action
The action of this compound is thought to involve peripheral vasodilation . Following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Biochemical Pathways
This molecule is strictly locally-acting due to its short half-life .
Pharmacokinetics
It’s known that the aerosol transfer efficiency of 6-methylnicotinate is similar to that of nicotine .
Result of Action
The result of this compound’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the enhancement of local blood flow at the site of application, which is induced by the vasodilation of peripheral blood capillaries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . It is soluble in chloroform, ethyl acetate, and methanol to a small extent , which could affect its action in different environments. Furthermore, it’s important to avoid dust formation and ensure adequate ventilation when handling the compound .
Biochemical Analysis
Cellular Effects
It is known that Methyl 6-methylnicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . This suggests that it may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is thought to involve peripheral vasodilation
Temporal Effects in Laboratory Settings
It is known that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-methylnicotinate can be synthesized from 6-methylnicotinic acid. The process involves esterification, where 6-methylnicotinic acid reacts with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out under reflux conditions at a temperature of around 95°C for several hours .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the following steps:
- Dissolving 6-methylnicotinic acid in an alcohol solvent.
- Adding thionyl chloride and dimethylformamide to the solution.
- Refluxing the mixture at 95°C for 4 hours.
- Monitoring the reaction progress using liquid chromatography-mass spectrometry (LC-MS).
- Isolating the product by distillation and purification .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methylnicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 6-methylnicotinic acid.
Reduction: 6-methyl-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 6-methylnicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting central nervous system disorders.
Industry: It is employed in the production of new materials and as a reagent in various industrial processes
Comparison with Similar Compounds
Methyl 6-methylnicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Both compounds are esters of nicotinic acid, but methyl nicotinate lacks the methyl group at the 6-position.
6-methyl nicotinic acid: This compound is the carboxylic acid form, whereas this compound is the ester form.
6-methyl-3-pyridinemethanol: This is the reduced form of this compound
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
methyl 6-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPPZXZHYDSBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282781 | |
Record name | Methyl 6-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-70-2 | |
Record name | Methyl 6-methylnicotinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl(pyridine-3-carboxylic acid)methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 6-methylnicotinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 6-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxylic acid, 6-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYL(PYRIDINE-3-CARBOXYLIC ACID)METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA0K0CM5PK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is methyl 6-methylnicotinate a desirable starting material for the synthesis of Dimebone?
A1: this compound is a particularly attractive starting point for Dimebone synthesis due to its cost-effectiveness and versatility. [] Previous synthetic routes relied on 2-methyl-5-vinylpyridine, which is more expensive. Utilizing this compound allows for a more economical production process while still achieving high yields of the target compound. []
Q2: Can you describe a novel synthetic approach to Dimebone using this compound?
A2: One approach utilizes this compound to synthesize a crucial ketone intermediate (ketone 2) in a multi-step process. [] This ketone then undergoes annulation with a vinamidinium species and ammonia to construct the pyridine ring found in Dimebone. This specific reaction boasts a remarkable 97% assay yield. [] Notably, the synthesis of the ketone intermediate itself is achievable through three different routes, all utilizing this compound and achieving over 65% overall yield. [] This flexibility in synthetic pathways underscores the value of this compound in producing Dimebone.
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